molecular formula C13H15N5O3S B2520709 (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 2034398-87-1

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B2520709
CAS RN: 2034398-87-1
M. Wt: 321.36
InChI Key: PFLKNTADIUFQGJ-UHFFFAOYSA-N
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Description

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C13H15N5O3S and its molecular weight is 321.36. The purity is usually 95%.
BenchChem offers high-quality (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

One area of application involves the synthesis of new pyridine derivatives with potential antimicrobial properties. For instance, Patel et al. (2011) describe the preparation of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their derivatives, showcasing variable and modest activity against certain strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Kumar et al. (2012) synthesized a series of pyrazoline derivatives, demonstrating good antimicrobial activity, highlighting the compound's role in the development of new therapeutic agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Anticancer Evaluation

Research by Gouhar and Raafat (2015) involves the preparation of a methanone derivative and its reactions with various nucleophiles for subsequent evaluation as anticancer agents. This study indicates the compound's potential in the development of novel anticancer therapeutics (Gouhar & Raafat, 2015).

Structural and Molecular Analysis

The compound's relevance extends to structural chemistry, as demonstrated by Böck et al. (2021), who report on the synthesis, protonation sites, and hydrogen bonding of related mono-hydrobromide salts, contributing to the understanding of molecular interactions and structural features (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).

Organotin(IV) Complexes

Furthermore, Singh et al. (2016) explore the synthesis and characterization of organotin(IV) complexes derived from a related compound, highlighting their antimicrobial activities and potential as drug candidates (Singh, Singh, & Bhanuka, 2016).

properties

IUPAC Name

[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3S/c1-8-10(22-17-16-8)13(19)18-6-3-9(7-18)21-12-11(20-2)14-4-5-15-12/h4-5,9H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLKNTADIUFQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

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